molecular formula C15H19NO5 B12963504 3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate

3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate

Cat. No.: B12963504
M. Wt: 293.31 g/mol
InChI Key: BLZZAIDUYZNJGF-GFCCVEGCSA-N
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Description

3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate (CAS: 135582-88-6) is a chiral oxazolidine derivative with the molecular formula C₁₅H₁₉NO₅ and a molecular weight of 293.31 g/mol . The compound features a rigid oxazolidine ring substituted with a benzyl ester at position 3 and a methyl ester at position 3.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

3-O-benzyl 5-O-methyl (5R)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1

InChI Key

BLZZAIDUYZNJGF-GFCCVEGCSA-N

Isomeric SMILES

CC1(N(C[C@@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. For instance, the reaction between an amino alcohol and a diester can form the oxazolidine ring under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl bromide, can react with the oxazolidine ring in the presence of a base to form the desired product.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the oxazolidine ring into a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups. Common reagents include halides and bases, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, bases

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Benzyl or methyl-substituted derivatives

Scientific Research Applications

3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The benzyl and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is distinguished from similar dicarboxylate derivatives by its oxazolidine backbone (a five-membered ring containing one nitrogen and one oxygen atom) instead of the 1,4-dihydropyridine (DHP) ring found in calcium channel blockers like benidipine, barnidipine, and nicardipine.

Table 1: Structural Comparison
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (CAS: 135582-88-6) Oxazolidine C₁₅H₁₉NO₅ 293.31 3-Benzyl, 5-methyl esters, 2,2-dimethyl
Benidipine Hydrochloride (CAS: 91599-74-5) Dihydropyridine C₂₈H₃₁N₃O₆·HCl 542.03 3-Nitrophenyl, benzylpiperidinyl esters
(4RS)-3-Benzyl 5-methyl DHP () Dihydropyridine C₂₃H₂₂N₂O₆ 422.44 4-(4-Nitrophenyl), 2,6-dimethyl
(R)-Nicardipine (CAS: 76093-35-1) Dihydropyridine C₂₆H₂₉N₃O₆ 479.52 3-(3-Nitrophenyl), benzyl(methyl)aminoethyl

Hydrogen Bonding and Crystallinity

  • For comparison, the structurally related (4RS)-3-benzyl DHP derivative forms N–H···O hydrogen bonds that stabilize its crystal lattice along the c-axis .
  • DHP Analogs : Dihydropyridines like nifedipine analogs show planar DHP rings with substituents (e.g., nitro groups) that enhance dipole interactions and π-stacking, critical for binding to calcium channels .

Stereochemical Considerations

  • The (R)-configuration of the target compound contrasts with the racemic mixtures or (S)-enantiomers often observed in impurities of DHP drugs (e.g., barnidipine impurities in ). Enantiomeric purity is crucial for activity, as seen in (R)-amlodipine impurities, where the wrong configuration reduces efficacy .

Biological Activity

3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H19NO5
  • Molar Mass : 293.32 g/mol
  • CAS Number : 135582-88-6

Biological Activity Overview

The biological activity of 3-benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate has been investigated in various studies, particularly focusing on its inhibitory effects on enzymes and potential therapeutic applications.

Enzyme Inhibition

One significant area of research involves the compound's ability to inhibit mushroom tyrosinase, an enzyme crucial for melanin production. Inhibitors of this enzyme are valuable in cosmetic applications for skin lightening.

Table 1: Tyrosinase Inhibition Data

CompoundIC50 Value (µM)Reference
Kojic Acid24.09
Analog 117.62
Analog 23.77
Analog 30.08

As shown in Table 1, Analog 3 exhibits a significantly lower IC50 value compared to kojic acid, indicating it is a more potent inhibitor of tyrosinase.

Study on Tyrosinase Inhibition

A study assessed the efficacy of various analogs of the compound against mushroom tyrosinase. The results indicated that several analogs exhibited stronger inhibition compared to traditional inhibitors like kojic acid. For instance, Analog 3 demonstrated an IC50 value of 0.08μM0.08\,\mu M, making it a promising candidate for further development in skin whitening products .

Cytotoxicity Assessment

The cytotoxic effects of the analogs were evaluated in B16F10 murine melanoma cells. The study found that while some analogs did not exhibit cytotoxicity at concentrations up to 20μM20\,\mu M, others showed significant cytotoxic effects at lower concentrations. This suggests that while some derivatives may be effective as tyrosinase inhibitors, their safety profiles must be carefully considered .

Figure 1: Cytotoxicity Results
Cytotoxicity Results

The mechanism by which these compounds inhibit tyrosinase was investigated using kinetic studies. Lineweaver-Burk plots were generated to analyze the inhibition type, revealing that certain analogs act as competitive inhibitors . This understanding is crucial for designing more effective inhibitors with fewer side effects.

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